3-(Chloromethyl)-1,2,4-thiadiazole

Description

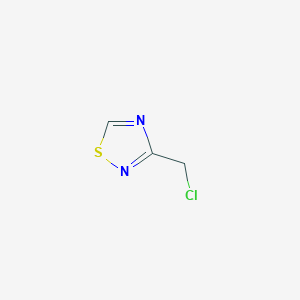

3-(Chloromethyl)-1,2,4-thiadiazole (CAS: 74461-64-6) is a heterocyclic compound with a 1,2,4-thiadiazole core substituted by a chloromethyl (-CH2Cl) group at the 3-position and a chlorine atom at the 5-position. Its molecular formula is C3H2Cl2N2S, with a molecular weight of 169.032 g/mol and a density of 1.609 g/cm³ . This compound is a versatile synthetic intermediate due to the reactivity of its chloromethyl group, which enables nucleophilic substitutions and cross-coupling reactions for drug development .

Properties

CAS No. |

1609580-25-7 |

|---|---|

Molecular Formula |

C3H3ClN2S |

Molecular Weight |

134.59 g/mol |

IUPAC Name |

3-(chloromethyl)-1,2,4-thiadiazole |

InChI |

InChI=1S/C3H3ClN2S/c4-1-3-5-2-7-6-3/h2H,1H2 |

InChI Key |

MRGSVVWIVHGACT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NS1)CCl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

One of the most established methods involves cyclizing thiosemicarbazides with suitable reagents:

- Reaction pathway: Thiosemicarbazide derivatives react with dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to form the thiadiazole ring.

- Mechanism: Nucleophilic attack on the electrophilic sulfur atom followed by ring closure results in the formation of the heterocyclic system.

- Conditions: Elevated temperatures (around 150°C) with dehydrating agents are typical.

Cyclization of Semicarbazides

Cyclization of Hydrazines and Hydrazine Derivatives

- Reaction pathway: Hydrazines or hydrazine derivatives, such as hydrazinecarbothioamide, undergo cyclization with oxidants or dehydrating agents to form the thiadiazole ring.

- Example: Reaction of phenylhydrazine derivatives with sulfur sources under oxidative conditions.

Functionalization at the 3-Position: Introduction of Chloromethyl Group

The key step in preparing 3-(Chloromethyl)-1,2,4-thiadiazole involves installing the chloromethyl group at the 3-position of the heterocycle. This is typically achieved through chloromethylation of the thiadiazole core, often following the synthesis of the parent ring.

Chloromethylation of Thiadiazole Derivatives

- Reagents: Formaldehyde derivatives (such as paraformaldehyde) in the presence of hydrochloric acid or other chlorinating agents.

- Reaction conditions: Acidic medium, often with catalysts like zinc chloride or zinc bromide, at temperatures around 60–80°C.

- Mechanism: The electrophilic chloromethyl cation generated from formaldehyde reacts with the nucleophilic nitrogen or carbon atoms on the heterocycle, leading to substitution at the desired position.

Direct Chloromethylation Using Chloromethyl Methyl Ether

- Reagents: Chloromethyl methyl ether (CMME) with Lewis acids like zinc chloride.

- Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.

- Note: This method is effective but requires careful handling due to the toxicity of CMME.

Alternative Method: Oxidative Chloromethylation

- Reagents: Formaldehyde, hydrochloric acid, and oxidants like hydrogen peroxide.

- Conditions: Mild heating to facilitate electrophilic substitution.

Specific Synthetic Route Based on Literature Data

A detailed example from patent literature and research articles illustrates the process:

Example Procedure (Adapted from Patent US3564000A):

- Step 1: Synthesis of 1,2,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with dehydrating agents.

- Step 2: Chloromethylation of the thiadiazole ring:

- React the synthesized 1,2,4-thiadiazole with formaldehyde (or paraformaldehyde) in the presence of hydrochloric acid.

- Heat the mixture to 60–70°C for several hours to promote electrophilic substitution at the 3-position.

- Isolate the chloromethylated product via extraction and purification.

- Step 3: Purification through recrystallization from suitable solvents such as ethanol or water.

Reaction Data Summary

| Step | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| Ring synthesis | Thiosemicarbazide + dehydrating agent | 150°C, reflux | 1,2,4-Thiadiazole | Cyclization of thiosemicarbazide derivatives |

| Chloromethylation | Formaldehyde + HCl | 60–70°C, 4–6 hours | This compound | Electrophilic substitution at the 3-position |

Additional Considerations and Optimization

- Yield Optimization: Excess formaldehyde and acid catalysts improve yield.

- Selectivity: Reaction conditions such as temperature and reagent ratios influence regioselectivity.

- Safety: Handling chloromethylating agents requires caution due to their toxicity and carcinogenicity.

Summary of Research Perspectives

Research indicates that the chloromethylation of 1,2,4-thiadiazoles is a well-established method, with variations tailored to specific substrates and desired substitution patterns. The use of electrophilic chloromethylation reagents under controlled conditions ensures high regioselectivity and yields. Advances continue to focus on greener reagents and milder conditions, aiming for safer and more sustainable synthetic routes.

Chemical Reactions Analysis

Chemical Reactions Analysis of 3-(Chloromethyl)-1,2,4-thiadiazole

This compound exhibits diverse reactivity due to its heterocyclic thiadiazole ring and chloromethyl functional group. Below is a detailed breakdown of its chemical reactions, supported by experimental findings and mechanistic insights.

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) serves as a reactive site for nucleophilic substitution. Common nucleophiles include:

-

Amines : Reaction with primary/secondary amines under mild conditions replaces the chlorine atom with an amine group.

-

Thiols : Thiols (e.g., mercaptans) can displace chlorine via SN2 mechanisms, forming thioethers.

-

Alcohols : Alcoholic nucleophiles (e.g., methanol) yield ether derivatives under basic conditions.

Mechanism : The chloromethyl group’s electrophilicity facilitates nucleophilic attack, leading to substitution products.

Electrophilic Reactions

The thiadiazole ring’s electron density at carbon positions enables electrophilic attack:

-

Nitration : Under strong acidic conditions (e.g., concentrated H2SO4 and HNO3), nitration occurs at activated positions, forming nitro-substituted derivatives .

-

Halogenation : Bromination or iodination at the carbon adjacent to nitrogen atoms is possible under controlled conditions .

Mechanism : The ring’s electron-rich carbons attract electrophiles, with reactivity influenced by substituents like the chloromethyl group .

Cyclization Reactions

The chloromethyl group can participate in cyclization to form fused heterocycles:

-

Intermolecular Reactions : Reacts with bifunctional nucleophiles (e.g., diamines) to form bicyclic structures.

-

Intramolecular Reactions : Under basic conditions, the chloromethyl group may cyclize with ring nitrogen atoms to create macrocyclic derivatives.

Reaction Conditions and Reagents

Major Products Formed

Substitution Products :

-

Amino Derivatives : Replacement of chlorine with amine groups (e.g., -NH2, -NHR).

-

Thioether Derivatives : Formation of sulfur-containing analogs (e.g., -S-R).

Electrophilic Derivatives :

Oxidized Products :

-

Chloromethyl Oxides : Oxidation of the chloromethyl group to form oxides (e.g., -CH2O).

Comparative Reactivity with Related Compounds

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-1,2,4-thiadiazole is used as a building block in organic synthesis

Biology: In biological research, derivatives of this compound have been studied for their antimicrobial and antifungal properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents.

Medicine: Some derivatives of this compound have shown promise as therapeutic agents. Research is ongoing to explore their potential in treating diseases such as cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,2,4-thiadiazole and its derivatives often involves interaction with specific molecular targets. For example, in antimicrobial applications, these compounds may inhibit essential enzymes or disrupt cell membrane integrity, leading to the death of the pathogen. The exact molecular pathways can vary depending on the specific derivative and its target organism or cell type.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 1,2,4-thiadiazole derivatives are heavily influenced by substituents and fused heterocyclic systems. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Biological Activity

3-(Chloromethyl)-1,2,4-thiadiazole is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, antiviral, and anticancer properties. The unique structural features of this compound contribute to its reactivity and biological efficacy.

Chemical Structure and Properties

This compound features a thiadiazole ring system that is known for its high aromaticity and stability under various conditions. The presence of the chloromethyl group enhances its reactivity, allowing for interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The compound's interaction with biological receptors modulates enzyme activities that are crucial for microbial survival.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Studies have reported effective inhibition against pathogenic fungi, suggesting potential applications in treating fungal infections.

Antiviral Properties

This compound has shown promise in antiviral research as well. Its mechanism appears to involve the inhibition of viral replication through interaction with viral proteins or host cell receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have been synthesized that exhibit significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Thiadiazole Derivatives

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver Cancer) | 9.6 | Induction of apoptosis |

| HL-60 (Leukemia) | 5.0 | Down-regulation of MMP2 and VEGFA |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of this compound showed superior antimicrobial activity compared to standard antibiotics in vitro. This suggests a potential role in developing new antimicrobial agents .

- Anticancer Research : A recent investigation into the anticancer properties revealed that specific derivatives can effectively inhibit the proliferation of cancer cells through various mechanisms including apoptosis and cell cycle modulation .

- Synergistic Effects : Research has indicated that combining this compound with other pharmacologically active compounds can enhance therapeutic efficacy while reducing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.